molecular formula C21H30N6O2 B3537828 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B3537828
M. Wt: 398.5 g/mol
InChI Key: ZHSVEQOKAOLUDB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound with a molecular formula of C23H31N5O2 This compound is characterized by the presence of a triazine ring substituted with pyrrolidine and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxyphenethylamine with cyanuric chloride to form an intermediate, which is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity . Additionally, it can modulate signaling pathways involved in inflammation and immune responses .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-28-17-8-7-16(15-18(17)29-2)9-10-22-19-23-20(26-11-3-4-12-26)25-21(24-19)27-13-5-6-14-27/h7-8,15H,3-6,9-14H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSVEQOKAOLUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Reactant of Route 6
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N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

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